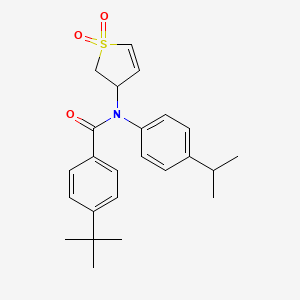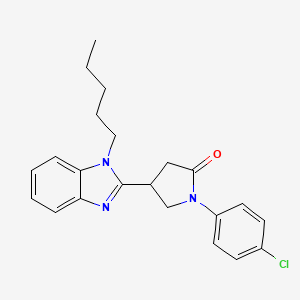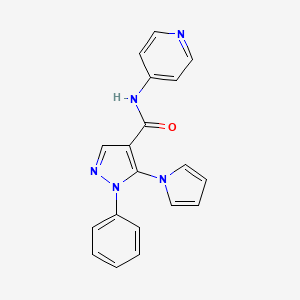![molecular formula C23H24ClN3O3 B11412328 4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11412328.png)
4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-クロロフェニル)-3-(2-ヒドロキシフェニル)-5-[3-(プロパン-2-イルオキシ)プロピル]-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(2H)-オンは、ジヒドロピロロ[3,4-c]ピラゾール類に属する複雑な有機化合物です。この化合物は、クロロフェニル基、ヒドロキシフェニル基、プロパン-2-イルオキシプロピル基を含むユニークな構造が特徴です。
2. 製法
合成経路と反応条件
4-(3-クロロフェニル)-3-(2-ヒドロキシフェニル)-5-[3-(プロパン-2-イルオキシ)プロピル]-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(2H)-オンの合成には、通常、複数段階の有機反応が伴います。一般的な合成経路には、以下の手順が含まれます。
ピラゾール環の形成: これは、適切なヒドラジン誘導体を酸性または塩基性条件下でα,β-不飽和カルボニル化合物と反応させることで達成できます。
クロロフェニル基の導入: この手順には、ピラゾール環のクロロベンゼン誘導体による求電子置換反応が含まれます。
ヒドロキシフェニル基の付加: これは、求核置換反応によって行うことができます。
プロパン-2-イルオキシプロピル基の付加: この手順には、適切なハロアルカンによるピラゾール環のアルキル化が含まれます。
工業生産方法
この化合物の工業生産には、より高い収率と純度を達成するために、上記の合成経路の最適化が伴う場合があります。これには、触媒の使用、反応条件の改善、再結晶やクロマトグラフィーなどの精製技術が含まれます。
3. 化学反応解析
反応の種類
4-(3-クロロフェニル)-3-(2-ヒドロキシフェニル)-5-[3-(プロパン-2-イルオキシ)プロピル]-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(2H)-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシフェニル基は、酸化されてキノン誘導体を生成します。
還元: ピラゾール環のカルボニル基は、対応するアルコールを生成するように還元できます。
置換: クロロフェニル基は、求核置換反応を受けて、さまざまな置換基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤を使用できます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
主な生成物
酸化: キノン誘導体。
還元: アルコール誘導体。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
4. 科学研究への応用
4-(3-クロロフェニル)-3-(2-ヒドロキシフェニル)-5-[3-(プロパン-2-イルオキシ)プロピル]-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(2H)-オンは、いくつかの科学研究への応用があります。
医薬品化学: これは、特に特定の酵素や受容体を標的とする新しい薬剤の開発のためのリード化合物として使用できます。
材料科学: そのユニークな構造は、導電率や蛍光などの特定の特性を持つ新規材料の開発のための候補としています。
生物学的研究: これは、タンパク質や核酸などの生体高分子と小分子間の相互作用を研究するために使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Introduction of Substituents: The chlorophenyl, hydroxyphenyl, and propan-2-yloxypropyl groups are introduced through various substitution reactions. These steps may require the use of reagents such as chlorinating agents, hydroxylating agents, and alkylating agents.
Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods also emphasize safety and environmental considerations, such as the use of green chemistry principles and waste reduction techniques.
化学反応の分析
Types of Reactions
4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The propan-2-yloxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinone derivatives, while reduction of the chlorophenyl group may yield phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.
Medicine
In medicine, 4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or adhesives. Its unique structure may impart desirable characteristics to these materials.
作用機序
4-(3-クロロフェニル)-3-(2-ヒドロキシフェニル)-5-[3-(プロパン-2-イルオキシ)プロピル]-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(2H)-オンの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、またはその他のタンパク質が含まれます。この化合物は、これらの標的に結合し、その活性を調節することで効果を発揮し、細胞プロセスと経路の変化につながります。
6. 類似化合物の比較
類似化合物
4-(3-クロロフェニル)-3-(2-ヒドロキシフェニル)-5-[3-(プロパン-2-イルオキシ)プロピル]-4,5-ジヒドロピロロ[3,4-c]ピラゾール-5(2H)-オン: この化合物は、ピラゾール環のカルボニル基の位置が異なります。
4-(3-クロロフェニル)-3-(2-ヒドロキシフェニル)-5-[3-(プロパン-2-イルオキシ)プロピル]-4,5-ジヒドロピロロ[3,4-c]ピラゾール-7(2H)-オン: この化合物は、ピラゾール環上の置換パターンが異なります。
類似化合物との比較
Similar Compounds
4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one: shares similarities with other pyrrolo[3,4-c]pyrazole derivatives, such as:
Uniqueness
The uniqueness of 4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the propan-2-yloxypropyl group, in particular, may enhance its solubility, stability, or bioactivity compared to similar compounds.
特性
分子式 |
C23H24ClN3O3 |
|---|---|
分子量 |
425.9 g/mol |
IUPAC名 |
4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H24ClN3O3/c1-14(2)30-12-6-11-27-22(15-7-5-8-16(24)13-15)19-20(25-26-21(19)23(27)29)17-9-3-4-10-18(17)28/h3-5,7-10,13-14,22,28H,6,11-12H2,1-2H3,(H,25,26) |
InChIキー |
SFCHZMLCEOMTIH-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)furan-2-carboxamide](/img/structure/B11412252.png)
![7-({[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11412257.png)
![2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11412261.png)
![N-(2,5-dimethylphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11412266.png)

![4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11412276.png)

![2-[(4-methoxybenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B11412279.png)
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B11412288.png)
![N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenylacetamide](/img/structure/B11412294.png)


![7-(4-methoxyphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11412309.png)

